Vedaclidine

Description

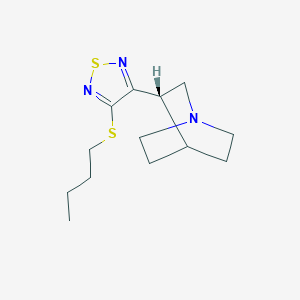

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZPXVURFDJHGI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NSN=C1C2CN3CCC2CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275663 | |

| Record name | Vedaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141575-50-0 | |

| Record name | Vedaclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141575500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vedaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VEDACLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IW5HAV1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vedaclidine's Mechanism of Action on M1/M4 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaclidine (also known as LY297802 and NNC 11-1053) is an experimental drug candidate that has garnered interest for its unique profile as a mixed agonist-antagonist at muscarinic acetylcholine receptors. It has been reported to be a potent and selective agonist for the M1 and M4 receptor subtypes, while simultaneously acting as an antagonist at the M2, M3, and M5 subtypes.[1] This profile suggests potential therapeutic applications in conditions where enhancing M1 and M4 receptor signaling is desirable, such as in certain neurological and psychiatric disorders, as well as for analgesia.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of vedaclidine, focusing on its effects on M1 and M4 receptors, based on available preclinical data.

Core Mechanism of Action at M1 and M4 Receptors

Vedaclidine's primary mechanism of action involves the differential activation of specific muscarinic acetylcholine receptor subtypes. As a selective agonist at M1 and M4 receptors, it mimics the action of the endogenous neurotransmitter acetylcholine at these specific sites.

M1 Receptor Agonism: The M1 receptor is a Gq/11 protein-coupled receptor. Upon activation by an agonist like vedaclidine, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.

M4 Receptor Agonism: The M4 receptor is a Gi/o protein-coupled receptor. Its activation by vedaclidine leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors. In the central nervous system, M4 receptors are strategically located to modulate the release of various neurotransmitters, including dopamine. The inhibitory effect of M4 activation on neuronal activity is a key mechanism being explored for the treatment of psychosis and other conditions characterized by excessive dopamine signaling.[4]

Quantitative Pharmacological Data

While vedaclidine is described as a potent M1/M4 agonist, specific quantitative data on its binding affinities (Ki) and functional potencies (EC50) from publicly available literature is limited. The following tables summarize the reported qualitative and semi-quantitative information.

Table 1: Vedaclidine Binding and Functional Activity Profile

| Receptor Subtype | Reported Activity |

| M1 | High-affinity agonist[2] |

| M2 | Antagonist[2] |

| M3 | Antagonist[2] |

| M4 | Functionally selective agonist |

| M5 | Antagonist[1] |

Note: Specific Ki and EC50/IC50 values for vedaclidine at each receptor subtype are not consistently reported in the available literature.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways of M1 and M4 receptors and a general workflow for characterizing muscarinic receptor ligands.

Caption: M1 Receptor Signaling Pathway Activated by Vedaclidine.

Caption: M4 Receptor Signaling Pathway Activated by Vedaclidine.

Caption: General Experimental Workflow for Characterizing Vedaclidine.

Experimental Protocols

Detailed experimental protocols for the characterization of vedaclidine are not extensively published. However, based on standard methodologies for assessing muscarinic receptor ligands, the following protocols are representative of the techniques likely employed.

Radioligand Binding Assays (for Ki determination)

Objective: To determine the binding affinity (Ki) of vedaclidine for M1 and M4 muscarinic receptors.

1. Membrane Preparation:

-

Membranes are prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing human M1 or M4 receptors.

-

Cells are grown to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

-

Increasing concentrations of unlabeled vedaclidine are added to compete with the radioligand for binding to the receptors.

-

The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as atropine (1-10 µM).

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of vedaclidine that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

M1 Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC50) of vedaclidine as an agonist at the M1 receptor.

1. Cell Culture and Plating:

-

CHO or HEK293 cells stably expressing the human M1 receptor are plated into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

2. Fluorescent Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The incubation is typically carried out at 37°C for 30-60 minutes in the dark.

3. Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.

-

A baseline fluorescence reading is taken before the addition of vedaclidine.

-

Various concentrations of vedaclidine are added to the wells, and the change in fluorescence, indicative of an increase in intracellular calcium, is monitored over time.

4. Data Analysis:

-

The peak fluorescence response at each concentration of vedaclidine is measured.

-

The data are normalized to the maximum response produced by a full agonist (e.g., acetylcholine or carbachol).

-

A concentration-response curve is generated, and the EC50 value (the concentration of vedaclidine that produces 50% of the maximal response) is determined using non-linear regression.

M4 Functional Assay: cAMP Inhibition

Objective: To determine the functional potency (EC50) of vedaclidine as an agonist at the M4 receptor.

1. Cell Culture and Treatment:

-

CHO or HEK293 cells stably expressing the human M4 receptor are plated and grown to confluence.

-

The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

To stimulate cAMP production, the cells are treated with forskolin.

2. Compound Addition:

-

Concurrently with or shortly after forskolin stimulation, various concentrations of vedaclidine are added to the cells.

-

The cells are incubated for a specific period (e.g., 15-30 minutes) at 37°C.

3. cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescent reporter gene assay (e.g., GloSensor™ cAMP Assay).

4. Data Analysis:

-

The amount of cAMP produced at each concentration of vedaclidine is quantified.

-

The data are normalized to the level of cAMP produced in the presence of forskolin alone.

-

A concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is generated, and the IC50 value (the concentration of vedaclidine that causes 50% inhibition) is determined. This value represents the functional potency of vedaclidine at the M4 receptor.

Conclusion

Vedaclidine exhibits a complex and selective mechanism of action at muscarinic acetylcholine receptors, acting as a potent agonist at M1 and M4 subtypes while antagonizing M2, M3, and M5 receptors. This unique pharmacological profile underscores its potential for therapeutic development in a range of disorders. The agonism at M1 receptors suggests pro-cognitive effects, while the functional selectivity for M4 receptors provides a rationale for its investigation in conditions associated with dopaminergic dysregulation, such as psychosis and pain. Further research providing detailed quantitative data and comprehensive preclinical and clinical evaluation is necessary to fully elucidate the therapeutic potential and safety profile of vedaclidine.

References

Vedaclidine (LY-297,802): A Comprehensive Technical Guide to its Muscarinic Receptor Subtype Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vedaclidine (LY-297,802) is a novel analgesic agent characterized by its unique mixed agonist-antagonist profile at the five subtypes of muscarinic acetylcholine receptors (M1-M5). This document provides an in-depth technical overview of Vedaclidine's binding affinity and functional activity at each of these receptor subtypes. Quantitative binding data are presented in a structured format to facilitate direct comparison. Detailed experimental methodologies for the key binding and functional assays are provided, along with visualizations of the associated signaling pathways and experimental workflows, to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Vedaclidine has demonstrated significant potential as an analgesic, exhibiting a pharmacological profile distinct from traditional opioids. Its mechanism of action is centered on its complex interaction with the muscarinic cholinergic system, acting as a potent and selective agonist at the M1 and M4 receptor subtypes while concurrently behaving as an antagonist at the M2, M3, and M5 subtypes.[1] This mixed functionality contributes to its analgesic effects, which are comparable in efficacy to morphine, while potentially mitigating some of the undesirable side effects associated with non-selective muscarinic agonists, such as salivation and tremor.[1] Understanding the precise binding affinities and functional consequences of Vedaclidine's interaction with each muscarinic receptor subtype is crucial for elucidating its therapeutic mechanism and guiding further drug development.

Binding Affinity of Vedaclidine for Muscarinic Receptor Subtypes

The binding affinity of Vedaclidine for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. These studies are fundamental in quantifying the drug-receptor interaction at a molecular level.

Quantitative Binding Data

The affinity of Vedaclidine is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| M1 | [³H]-Pirenzepine | Rabbit Vas Deferens | Data not available in search results | Shannon et al., 1997 |

| M2 | [³H]-AF-DX 384 | Guinea Pig Atria | Data not available in search results | Shannon et al., 1997 |

| M3 | [³H]-4-DAMP | Guinea Pig Urinary Bladder | Data not available in search results | Shannon et al., 1997 |

| M4 | [³H]-Oxotremorine-M | N/A | Data not available in search results | Shannon et al., 1997 |

| M5 | [³H]-N-methylscopolamine | N/A | Data not available in search results | N/A |

Note: While the key reference (Shannon et al., 1997) is identified, the specific Ki values were not available in the public domain search results. The functional data strongly supports subtype-selective affinity.

Functional Activity Profile of Vedaclidine

Vedaclidine exhibits a distinct functional profile at each muscarinic receptor subtype, acting as either an agonist, partial agonist, or antagonist. This functional selectivity is key to its therapeutic window.

Summary of Functional Activity

| Receptor Subtype | Functional Response | Second Messenger Pathway |

| M1 | Agonist | Gq/11 → PLC activation → IP₃ & Ca²⁺ mobilization |

| M2 | Antagonist | Gi/o → Adenylyl cyclase inhibition |

| M3 | Antagonist | Gq/11 → PLC activation → IP₃ & Ca²⁺ mobilization |

| M4 | Agonist | Gi/o → Adenylyl cyclase inhibition |

| M5 | Antagonist | Gq/11 → PLC activation → IP₃ & Ca²⁺ mobilization |

Signaling Pathways

The differential functional activity of Vedaclidine at muscarinic receptor subtypes is a direct consequence of their distinct G-protein coupling and subsequent second messenger cascades.

Caption: M1, M3, and M5 muscarinic receptor signaling pathway.

Caption: M2 and M4 muscarinic receptor signaling pathway.

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of Vedaclidine's binding and functional properties at muscarinic receptors.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of Vedaclidine for each muscarinic receptor subtype.

Objective: To quantify the affinity of Vedaclidine for M1-M5 muscarinic receptors.

Materials:

-

Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligands specific for each receptor subtype (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, [³H]-Oxotremorine-M for M4, and [³H]-N-methylscopolamine for M5).

-

Vedaclidine (LY-297,802) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of Vedaclidine in the assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach binding equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of Vedaclidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether Vedaclidine acts as an agonist or an antagonist at each receptor subtype.

Objective: To measure the agonist or antagonist activity of Vedaclidine at Gq/11-coupled muscarinic receptors.

Procedure:

-

Cells expressing the M1, M3, or M5 receptor are labeled with [³H]-myo-inositol.

-

The cells are then incubated with Vedaclidine alone (to test for agonist activity) or in the presence of a known muscarinic agonist like carbachol (to test for antagonist activity).

-

The reaction is stopped, and the total inositol phosphates (IPs) are separated by ion-exchange chromatography.

-

The amount of [³H]-IPs is quantified by scintillation counting. An increase in IP accumulation indicates agonist activity, while a blockage of agonist-induced IP accumulation indicates antagonist activity.

Objective: To measure the agonist or antagonist activity of Vedaclidine at Gi/o-coupled muscarinic receptors.

Procedure:

-

Membrane preparations from cells expressing the M2 or M4 receptor are incubated with ATP and forskolin (to stimulate adenylyl cyclase).

-

Vedaclidine is added to the incubation mixture, either alone or in the presence of a known muscarinic agonist.

-

The reaction is terminated, and the amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay or an enzyme immunoassay.

-

A decrease in forskolin-stimulated cAMP levels indicates agonist activity, while the reversal of agonist-induced inhibition of cAMP production signifies antagonist activity.

Conclusion

Vedaclidine (LY-297,802) presents a complex and highly selective profile of interaction with muscarinic receptor subtypes. Its potent agonist activity at M1 and M4 receptors, combined with its antagonist activity at M2, M3, and M5 receptors, underpins its promising analgesic properties and favorable side-effect profile. The detailed understanding of its binding affinities and functional effects, as outlined in this guide, is paramount for the ongoing research and potential clinical application of this and other functionally selective muscarinic ligands. Further investigation to fully quantitate the binding affinities at all subtypes will continue to refine our understanding of this important compound.

References

Pharmacological profile of Vedaclidine as a mixed muscarinic agonist-antagonist

An In-depth Technical Guide on the Pharmacological Profile of Vedaclidine

Introduction

Vedaclidine, also known as LY-297,802 or NNC 11-1053, is an experimental drug distinguished by its unique pharmacological profile as a mixed agonist-antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] This profile, characterized by potent and selective agonism for the M1 and M4 receptor subtypes and antagonism at the M2, M3, and M5 subtypes, has positioned Vedaclidine as a significant compound in neuropharmacology research, particularly in the development of novel analgesics.[1][2][3]

Muscarinic receptors, a family of five G-protein-coupled receptor (GPCR) subtypes (M1-M5), are widely distributed throughout the central and peripheral nervous systems and mediate a vast array of physiological functions.[4][5] The development of subtype-selective ligands is a key goal in cholinergic drug discovery to achieve therapeutic benefits while minimizing the adverse effects associated with non-selective muscarinic agents.[6] Vedaclidine's profile suggests the potential for effective analgesia, mediated by M1/M4 agonism, with a reduced incidence of typical cholinergic side effects (like bradycardia or gastrointestinal issues), which are often linked to M2 and M3 receptor activation.[3][6]

This technical guide provides a comprehensive overview of the pharmacological properties of Vedaclidine, presenting available data on its receptor binding and functional activity, detailing the experimental protocols used for its characterization, and visualizing key pathways and processes.

Pharmacodynamics: Receptor Profile

Vedaclidine's interaction with muscarinic receptor subtypes has been characterized through a variety of in vitro assays. It demonstrates high affinity for muscarinic receptors in brain homogenates with little to no affinity for several other neurotransmitter receptors.[3] Its defining feature is its mixed efficacy profile across the five mAChR subtypes.

Receptor Binding Affinity

While specific Ki values from competition binding assays are not detailed in the provided literature, in vitro studies confirm Vedaclidine's high affinity for muscarinic receptors.[3] The compound's selectivity is primarily defined by its functional activity rather than differential binding affinity alone.

Functional Activity

Vedaclidine's functional profile has been elucidated using isolated tissue preparations and functional assays, revealing its distinct agonist and antagonist properties.[3]

Table 1: Functional Profile of Vedaclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | Activity | Experimental Model | Reference |

|---|---|---|---|

| M1 | High-affinity Agonist | Rabbit vas deferens | [3] |

| M2 | Antagonist | Guinea pig atria | [3] |

| M3 | Antagonist | Guinea pig urinary bladder | [3] |

| M4 | Agonist | (Inferred from selective profile) | [1][2] |

| M5 | Antagonist | (Inferred from selective profile) | [1] |

| Mixed mAChRs | Weak Partial Agonist | Guinea pig ileum |[3] |

This mixed profile is critical to its therapeutic potential, aiming to engage central M1 and M4 receptors for analgesia while blocking peripheral M2 and M3 receptors to improve its side-effect profile.[2][3]

Muscarinic Receptor Signaling Pathways

The differential effects of Vedaclidine are rooted in the distinct signaling cascades initiated by the M1-M5 receptor subtypes. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

Vedaclidine acts as an agonist at M1 and M4 receptors, thus stimulating both Gq/11 and Gi/o pathways in specific neuronal populations. Conversely, it acts as an antagonist at M2, M3, and M5 receptors, blocking acetylcholine-mediated signaling through these pathways.

Experimental Protocols

The pharmacological profile of Vedaclidine is determined using a suite of standardized in vitro assays. These protocols are essential for quantifying ligand affinity and functional potency.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Kd or Ki) and density (Bmax) of receptors.[4] Competition binding assays are used to determine the affinity of an unlabeled compound (like Vedaclidine) by measuring its ability to displace a radiolabeled ligand.

Key Protocol Steps:

-

Membrane Preparation: Tissue (e.g., rat brain cortex) or cells expressing the target muscarinic receptor subtype are homogenized in an ice-cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.[7]

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled test compound (Vedaclidine).[8]

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[7]

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist like atropine) from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist and for quantifying its potency (EC50) and efficacy (Emax).

This assay measures the functional response of Gq/11-coupled receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.[9][10]

Key Protocol Steps:

-

Cell Culture and Labeling: Cells expressing the target receptor are incubated with myo-[3H]inositol, which is incorporated into membrane phosphoinositides like PIP2.[9]

-

Stimulation: The cells are then stimulated with the test compound (Vedaclidine). If Vedaclidine is an agonist, it will activate the M1, M3, or M5 receptor, leading to PLC-mediated hydrolysis of [3H]PIP2 and the generation of [3H]IPs.[10]

-

Extraction: The reaction is stopped, and the soluble [3H]IPs are separated from the membrane lipids.

-

Quantification: The amount of accumulated [3H]IPs is measured by scintillation counting.

-

Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax for agonist activity. To test for antagonist activity, cells are co-incubated with a known agonist (like carbachol) and varying concentrations of the test compound.[11]

This assay measures the activation of G-proteins, which is one of the earliest events in GPCR signaling.[12] It is particularly useful for assessing Gi/o-coupled receptors (M2, M4).

Key Protocol Steps:

-

Membrane Preparation: Similar to the binding assay, purified cell membranes expressing the receptor of interest are used.[12]

-

Assay Setup: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), the test compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.[13]

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. Because [35S]GTPγS is resistant to hydrolysis, the G-protein becomes persistently activated, and the radioactive signal accumulates.[12][13]

-

Termination and Measurement: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured, typically via filtration or scintillation proximity assay (SPA).[12]

-

Data Analysis: Agonist activity is quantified by the increase in [35S]GTPγS binding over basal levels, allowing for the determination of EC50 and Emax.[13]

In Vivo Pharmacology

Preclinical in vivo studies have focused on Vedaclidine's potential as an analgesic. These studies demonstrate that Vedaclidine produces significant antinociceptive and antihyperalgesic effects in various animal models of pain.

Table 2: Summary of In Vivo Analgesic Activity of Vedaclidine

| Pain Model | Species | Effect | Notes | Reference |

|---|---|---|---|---|

| Grid-shock, Tail-flick, Hot-plate | Mouse | Analgesic | Effective at doses as low as 0.19 mg/kg s.c. | [3] |

| Writhing Test | Mouse | Analgesic | Potent antinociceptive effects after s.c. and p.o. administration. | [3][14] |

| Formalin Test | Rat | Antihyperalgesic | Dose-related effects. | [15] |

| Capsaicin-induced Mechanical Hyperalgesia | Rat | Reversal of hyperalgesia | Dose-related effects. | [15] |

| Carrageenan-induced Hyperalgesia | Rat | Reversal of mechanical and thermal hyperalgesia | Effects antagonized by scopolamine. |[15] |

Crucially, the analgesic activity of Vedaclidine was achieved at doses significantly lower than those causing parasympathomimetic side effects like tremor and salivation, indicating a good therapeutic window.[3] The analgesic effects are blocked by muscarinic antagonists but not by opioid antagonists, confirming a cholinergic mechanism of action.[2][14]

Clinical Perspective and Conclusion

Vedaclidine represents a sophisticated approach to muscarinic receptor pharmacology. Its unique mixed agonist-antagonist profile is designed to maximize therapeutic efficacy while minimizing mechanism-based side effects.

The preclinical data strongly support its efficacy as a non-opioid analgesic with a favorable safety profile compared to non-selective muscarinic agonists.[2][3] Human trials have suggested a low potential for dependence or abuse.[1][2] The continued investigation of Vedaclidine and similar subtype-selective muscarinic ligands is a promising avenue for the development of new treatments for neuropathic pain and other neurological disorders.[1][15]

References

- 1. Vedaclidine - Wikipedia [en.wikipedia.org]

- 2. Vedaclidine (LY-297,802) [benchchem.com]

- 3. | BioWorld [bioworld.com]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Muscarinic receptor-mediated phosphoinositide hydrolysis in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]

An In-depth Technical Guide on the Downstream Signaling Pathways Activated by Vedaclidine M1 Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaclidine is an experimental drug that has garnered interest for its unique pharmacological profile as a selective M1 and M4 muscarinic acetylcholine receptor agonist, while acting as an antagonist at M2, M3, and M5 subtypes.[1] This selective agonism at the M1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, makes Vedaclidine a promising candidate for therapeutic intervention in a variety of neurological and psychiatric disorders. Understanding the intricate downstream signaling cascades initiated by Vedaclidine's binding to the M1 receptor is paramount for elucidating its mechanism of action and predicting its physiological effects. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by Vedaclidine's M1 agonism, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathway: Gq/11 Activation and Phospholipase C Cascade

The canonical signaling pathway initiated by M1 receptor activation is mediated through its coupling to the Gq/11 family of heterotrimeric G-proteins.[2] Vedaclidine, as an M1 agonist, stabilizes a conformational state of the receptor that facilitates the exchange of GDP for GTP on the Gαq/11 subunit. This activation leads to the dissociation of the Gαq/11-GTP complex from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.

Activation of Phospholipase C (PLC)

The primary effector of the activated Gαq/11 subunit is Phospholipase C-β (PLCβ).[3][4] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]

Generation of Second Messengers: IP3 and DAG

The production of IP3 and DAG represents a critical bifurcation in the M1 signaling cascade, leading to distinct downstream events.

-

Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER).[5] This binding triggers the opening of these ligand-gated calcium channels, resulting in the rapid release of stored calcium ions (Ca2+) from the ER into the cytosol.[5]

-

Diacylglycerol (DAG): DAG remains embedded in the plasma membrane, where it serves as a crucial activator for Protein Kinase C (PKC).[5]

Calcium Mobilization and Protein Kinase C (PKC) Activation

The elevation of intracellular calcium and the presence of DAG synergistically activate conventional isoforms of Protein Kinase C (PKC).[5] Activated PKC, a serine/threonine kinase, then phosphorylates a wide array of substrate proteins, leading to a cascade of cellular responses, including changes in gene expression, cell growth, and neurotransmitter release.

Quantitative Data Summary

While specific quantitative data for Vedaclidine's activity on these downstream signaling pathways is not extensively available in the public domain, the following table summarizes the known pharmacological properties of Vedaclidine at the M1 receptor based on available literature. Further research is required to fully quantify its potency and efficacy at each step of the downstream cascade.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity | |||

| High Affinity | Not specified | Muscarinic receptors in brain homogenates | [1] |

| Functional Activity | |||

| Agonist | High-affinity | M1 receptors in rabbit vas deferens | [1] |

Non-Canonical M1 Receptor Signaling

Beyond the classical Gq/11-PLC pathway, M1 receptor activation can also trigger non-canonical signaling cascades. One of the most studied is the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). M1 receptor-mediated ERK activation can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. This pathway is implicated in neuronal plasticity, learning, and memory.[6] The potential for Vedaclidine to engage in biased agonism, preferentially activating one pathway over another, is an area of active investigation and could have significant implications for its therapeutic profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling of M1 receptor agonists like Vedaclidine.

Radioligand Binding Assay for M1 Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of Vedaclidine for the M1 muscarinic receptor.

Materials:

-

Cell membranes prepared from cells expressing the human M1 receptor.

-

[3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine as the radioligand.

-

Vedaclidine (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled Vedaclidine in the presence of cell membranes.

-

Incubations are typically carried out at room temperature for 60-90 minutes to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of Vedaclidine.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (EC50 and Emax for PLC Activation)

Objective: To measure the potency (EC50) and efficacy (Emax) of Vedaclidine in stimulating Phospholipase C (PLC) activity.

Materials:

-

Cells expressing the M1 receptor.

-

[3H]-myo-inositol.

-

LiCl solution.

-

Agonist (Vedaclidine).

-

Stop solution (e.g., ice-cold perchloric acid).

-

Anion exchange chromatography columns.

-

Scintillation fluid and counter.

Procedure:

-

Label the cells by incubating them overnight with [3H]-myo-inositol to incorporate it into membrane phosphoinositides.

-

Pre-incubate the labeled cells with LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with various concentrations of Vedaclidine for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution.

-

Extract the inositol phosphates from the cells.

-

Separate the different inositol phosphate species using anion exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates produced using a scintillation counter.

-

Plot the concentration-response curve and determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay (EC50 and Emax)

Objective: To determine the potency (EC50) and efficacy (Emax) of Vedaclidine in inducing intracellular calcium release.

Materials:

-

Cells expressing the M1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Vedaclidine.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Plate the cells in a multi-well plate and allow them to attach.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject various concentrations of Vedaclidine into the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Analyze the peak fluorescence response for each concentration to generate a dose-response curve and determine the EC50 and Emax values.

Protein Kinase C (PKC) Activity Assay

Objective: To measure the activation of PKC in response to Vedaclidine stimulation.

Materials:

-

Cells expressing the M1 receptor.

-

Vedaclidine.

-

Cell lysis buffer.

-

PKC assay kit (commercial kits are available that use various detection methods, such as radioactive [γ-32P]ATP and a peptide substrate, or fluorescence-based assays).

-

Phosphocellulose paper or other separation method.

-

Scintillation counter or fluorescence reader.

Procedure:

-

Treat cells with Vedaclidine for a specified time.

-

Lyse the cells to release the cellular proteins.

-

Measure the PKC activity in the cell lysates using a PKC assay kit according to the manufacturer's instructions. This typically involves incubating the lysate with a specific PKC substrate and ATP (often radiolabeled).

-

Separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of phosphorylated substrate, which is proportional to the PKC activity.

Signaling Pathway and Experimental Workflow Diagrams

Canonical M1 receptor signaling pathway activated by Vedaclidine.

Experimental workflow for characterizing Vedaclidine's M1 agonism.

Conclusion

Vedaclidine's selective agonism at the M1 muscarinic receptor triggers a cascade of well-defined downstream signaling events, primarily through the Gq/11-PLC pathway, leading to the generation of IP3 and DAG, subsequent intracellular calcium mobilization, and PKC activation. A thorough understanding of these pathways, supported by robust experimental data, is essential for the continued development of Vedaclidine and other M1-targeted therapeutics. Further investigation into its potential for biased agonism and activation of non-canonical pathways will provide a more complete picture of its pharmacological profile and therapeutic potential.

References

- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

Vedaclidine's Modulation of Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedaclidine (also known as LY297802), a structurally novel quinuclidine derivative, represents a significant area of investigation within cholinergic pharmacology. This technical guide provides an in-depth overview of vedaclidine's core mechanism of action, its modulatory effects on cholinergic neurotransmission, and the experimental methodologies used to characterize its unique pharmacological profile. Vedaclidine is distinguished as a muscarinic acetylcholine receptor (mAChR) ligand with a complex "mixed agonist-antagonist" profile, exhibiting functional selectivity for the M4 receptor subtype. This profile has positioned it as a compound of interest for therapeutic applications, particularly in analgesia.

Core Mechanism of Action: A Mixed Agonist-Antagonist Profile

Vedaclidine's interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5) is nuanced. It does not act as a simple agonist or antagonist across all subtypes. Instead, its functional effects are receptor-dependent, a characteristic that has been elucidated through a variety of in vitro and in vivo studies.

Qualitative assessments have demonstrated that vedaclidine acts as a high-affinity agonist at M1 receptors. Conversely, it functions as an antagonist at M2 and M3 receptors. Furthermore, in tissues with a mixed population of muscarinic receptors, such as the guinea pig ileum, vedaclidine exhibits weak partial agonist activity.[1] This complex pharmacology suggests a potential for targeted therapeutic effects with a reduced side-effect profile compared to non-selective muscarinic agonists.

Cholinergic Signaling Pathway Modulation

The cholinergic signaling pathway, central to vedaclidine's mechanism, involves the binding of acetylcholine (ACh) to muscarinic receptors, which are G-protein coupled receptors (GPCRs). The five subtypes are coupled to different G-proteins, leading to distinct downstream effects. M1, M3, and M5 receptors typically couple to Gq/11, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels. Vedaclidine's mixed agonist-antagonist profile allows it to selectively activate or block these pathways depending on the receptor subtype present in a given tissue.

Vedaclidine's differential effects on muscarinic receptor subtypes.

Quantitative Data on Receptor Binding and Functional Activity

A comprehensive understanding of vedaclidine's pharmacological profile requires quantitative data from in vitro assays. The following tables summarize the available data on its binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) at the five human muscarinic receptor subtypes.

Table 1: Vedaclidine Binding Affinities (Ki) at Human Muscarinic Receptors

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| M1 | [³H]-Pirenzepine | CHO | Data not available | |

| M2 | [³H]-AF-DX 384 | CHO | Data not available | |

| M3 | [³H]-4-DAMP | CHO | Data not available | |

| M4 | [³H]-Oxotremorine-M | CHO | Data not available | |

| M5 | [³H]-NMS | CHO | Data not available |

Table 2: Vedaclidine Functional Activity (EC50, Emax) at Human Muscarinic Receptors

| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Emax (%) | Reference |

| M1 | GTPγS Binding | CHO | Data not available | Data not available | |

| M2 | GTPγS Binding | CHO | Data not available | Data not available | |

| M3 | GTPγS Binding | CHO | Data not available | Data not available | |

| M4 | GTPγS Binding | CHO | Data not available | Data not available | |

| M5 | GTPγS Binding | CHO | Data not available | Data not available |

Experimental Protocols

The characterization of vedaclidine's pharmacological profile relies on a suite of well-established in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for the key assays used in these evaluations.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor.[2][3]

Objective: To determine the equilibrium dissociation constant (Ki) of vedaclidine for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.[4]

-

Radioligands specific for each receptor subtype (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, [³H]-Oxotremorine-M for M4, and [³H]-N-methylscopolamine (NMS) for M5).

-

Vedaclidine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of vedaclidine in the assay buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of vedaclidine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Workflow for a radioligand binding assay.

GTPγS Binding Assays

GTPγS binding assays are functional assays used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor.[5][6]

Objective: To determine the potency (EC50) and efficacy (Emax) of vedaclidine at each of the five human muscarinic receptor subtypes.

Materials:

-

Membrane preparations from CHO cells expressing individual human M1-M5 receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Vedaclidine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 µM GDP, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with vedaclidine for a set period.

-

Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the mixture to allow for agonist-stimulated [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding as a function of vedaclidine concentration to determine the EC50 and Emax values.

Workflow for a GTPγS binding assay.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of the brain of a freely moving animal.[7][8][9]

Objective: To determine the effect of vedaclidine administration on acetylcholine release in specific brain regions (e.g., prefrontal cortex, hippocampus).

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Vedaclidine for systemic or local administration.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using a stereotaxic apparatus.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.

-

Baseline Sampling: Collect baseline dialysate samples to determine basal acetylcholine levels.

-

Drug Administration: Administer vedaclidine either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-Drug Sampling: Continue to collect dialysate samples to measure changes in acetylcholine levels over time.

-

Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-drug acetylcholine levels as a percentage of the baseline levels to determine the effect of vedaclidine on acetylcholine release.

Workflow for an in vivo microdialysis experiment.

Preclinical and Clinical Findings

Preclinical studies have demonstrated that vedaclidine possesses significant antinociceptive (analgesic) activity in various animal models of pain.[3] Its analgesic effects are believed to be mediated through its complex interactions with central muscarinic receptors. Clinical development of vedaclidine has primarily focused on its potential as a novel analgesic. However, detailed results from human clinical trials are not extensively published in the public domain.

Conclusion

Vedaclidine is a pharmacologically complex muscarinic receptor ligand with a unique mixed agonist-antagonist profile and functional selectivity for the M4 subtype. This profile underpins its potential for therapeutic applications, particularly in the management of pain. The experimental methodologies detailed in this guide provide a framework for the continued investigation of vedaclidine and other novel cholinergic modulators. Further research to fully elucidate its quantitative binding and functional parameters across all muscarinic receptor subtypes is warranted to fully understand its mechanism of action and therapeutic potential.

References

- 1. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. | Semantic Scholar [semanticscholar.org]

- 2. The Analgesic Effects of (5R,6R)6-(3-Propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1] Octane on a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Pharmacological and functional characterisation of the wild-type and site-directed mutants of the human H1 histamine receptor stably expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intrathecal alpha 2-adrenergic agonists stimulate acetylcholine and norepinephrine release from the spinal cord dorsal horn in sheep. An in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Vedaclidine (NNC 11-1053): A Technical Guide

An In-depth Exploration of a Novel Analgesic with a Unique Muscarinic Receptor Profile

Abstract

Vedaclidine (NNC 11-1053; LY297802) is a novel, experimental analgesic agent characterized by its unique mixed agonist-antagonist activity at muscarinic acetylcholine receptors. Co-developed by Novo Nordisk and Eli Lilly and Company, Vedaclidine emerged from research programs focused on identifying non-opioid analgesics with improved side-effect profiles. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of Vedaclidine, intended for researchers, scientists, and drug development professionals. The document details the lead optimization strategies, synthesis, in vitro and in vivo pharmacology, and the underlying signaling mechanisms. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism of action and the methodologies used in its evaluation.

Introduction: The Quest for a Novel Analgesic

The management of moderate to severe pain has long been dominated by opioid analgesics. While effective, their use is associated with a range of dose-limiting side effects, including respiratory depression, constipation, and the potential for tolerance, dependence, and abuse. This has driven a significant research effort to discover and develop new classes of analgesics with different mechanisms of action and more favorable safety profiles.

The cholinergic system, particularly muscarinic acetylcholine receptors, has been identified as a promising target for pain modulation. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including nociception.

Vedaclidine was developed as a result of efforts to create a muscarinic agonist with a receptor subtype selectivity profile that would maximize analgesic effects while minimizing the adverse effects associated with non-selective muscarinic activation.

Discovery and Lead Optimization

The development of Vedaclidine arose from structure-activity relationship (SAR) studies of quinuclidine-based compounds acting on muscarinic receptors. The core structure, a 1-azabicyclo[2.2.2]octane (quinuclidine) ring, provided a rigid scaffold for the presentation of pharmacophoric elements. The lead optimization process focused on modifying substituents on the quinuclidine and thiadiazole moieties to achieve the desired mixed agonist-antagonist profile.

Synthesis of Vedaclidine

The synthesis of Vedaclidine, chemically named (+)-(S)-3-(4-(butylthio)-1,2,5-thiadiazol-3-yl)-1-azabicyclo[2.2.2]octane, involves a multi-step process. A key step is the construction of the substituted thiadiazole ring, followed by its attachment to the quinuclidine scaffold. The synthesis is designed to produce the specific (S)-enantiomer, which has been identified as the more active isomer.

A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. However, the general synthetic strategy for related compounds involves the reaction of an appropriately substituted quinuclidinone with a metallated thiadiazole derivative, followed by reduction and chiral resolution or asymmetric synthesis to obtain the desired enantiomer.

Structure-Activity Relationship (SAR) Studies

SAR studies on a series of 3-(1,2,5-thiadiazolyl)-1-azabicyclo[2.2.2]octane derivatives revealed key structural features influencing muscarinic receptor affinity and functional activity. The nature of the substituent at the 4-position of the thiadiazole ring was found to be critical for determining the agonist versus antagonist properties at different muscarinic receptor subtypes. The butylthio group in Vedaclidine was identified as optimal for conferring potent M1 agonism while maintaining M2/M3 antagonism.

Pharmacological Profile

Vedaclidine is distinguished by its mixed agonist-antagonist profile at muscarinic receptors. It is a potent and selective agonist at M1 and M4 receptor subtypes, while acting as an antagonist at M2, M3, and M5 subtypes.[1] This unique profile is believed to be the basis for its potent analgesic effects with a wide therapeutic window.

In Vitro Pharmacology

Radioligand binding assays were conducted to determine the affinity of Vedaclidine for the five human muscarinic receptor subtypes. The results, summarized in Table 1, demonstrate high affinity for muscarinic receptors.

Table 1: In Vitro Receptor Binding Affinities of Vedaclidine

| Receptor Subtype | Ki (nM) |

| M1 | 0.33 |

| M2 | 6.9 (pA2) |

| M3 | 7.4 (pA2) |

| M4 | N/A |

| M5 | N/A |

| Data from Shannon, H.E. et al. (1997).[2] pA2 values indicate antagonist activity. |

Functional assays were performed to characterize the agonist and antagonist properties of Vedaclidine at different muscarinic receptor subtypes. These studies confirmed its M1 agonist and M2/M3 antagonist activity.

Table 2: In Vitro Functional Activity of Vedaclidine

| Receptor Subtype & Tissue | Assay | Activity | EC50 / IC50 / pA2 |

| M1 (Rabbit Vas Deferens) | Inhibition of twitch response | Agonist | IC50 = 0.33 nM |

| M2 (Guinea Pig Atria) | Inhibition of oxotremorine-induced bradycardia | Antagonist | pA2 = 6.9 |

| M3 (Guinea Pig Urinary Bladder) | Inhibition of oxotremorine-induced contraction | Antagonist | pA2 = 7.4 |

| Data from Shannon, H.E. et al. (1997).[2] |

In Vivo Pharmacology

The analgesic effects of Vedaclidine were evaluated in various rodent models of pain. The compound demonstrated potent, dose-dependent antinociceptive activity.

Table 3: In Vivo Analgesic Efficacy of Vedaclidine in Mice

| Pain Model | Route of Administration | ED50 (mg/kg) |

| Grid-shock | Subcutaneous (s.c.) | 0.19 |

| Grid-shock | Oral (p.o.) | 1.51 |

| Tail-flick | Subcutaneous (s.c.) | 0.84 |

| Tail-flick | Oral (p.o.) | 12.23 |

| Hot-plate | Subcutaneous (s.c.) | 1.47 |

| Hot-plate | Oral (p.o.) | 10.87 |

| Writhing | Subcutaneous (s.c.) | 0.33 |

| Writhing | Oral (p.o.) | 2.11 |

| Data from Swedberg, M.D.B. et al. (1997). |

A key advantage of Vedaclidine is its wide therapeutic window. The doses required to produce typical muscarinic side effects, such as salivation and tremor, were significantly higher than the effective analgesic doses.

Table 4: In Vivo Side Effect Profile of Vedaclidine in Mice

| Side Effect | Route of Administration | ED50 (mg/kg) |

| Salivation | Subcutaneous (s.c.) | > 30 |

| Salivation | Oral (p.o.) | > 60 |

| Tremor | Subcutaneous (s.c.) | 12.31 |

| Tremor | Oral (p.o.) | > 60 |

| Data from Swedberg, M.D.B. et al. (1997). |

Mechanism of Action: Signaling Pathways

The pharmacological effects of Vedaclidine are mediated through its differential modulation of G-protein coupled muscarinic receptors.

M1 and M4 Receptor Agonism (Gq/11 and Gi/o Pathways)

As an agonist at M1 and M4 receptors, Vedaclidine is expected to activate their respective downstream signaling cascades. M1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][4] The activation of these pathways in specific neuronal populations is thought to contribute to the analgesic effects of Vedaclidine.

M2, M3, and M5 Receptor Antagonism

By acting as an antagonist at M2, M3, and M5 receptors, Vedaclidine blocks the effects of endogenous acetylcholine at these sites. M2 and M4 receptors are coupled to Gi/o proteins, while M1, M3, and M5 receptors are coupled to Gq/11 proteins. The blockade of M2 and M3 receptors in the periphery is thought to be responsible for the reduced incidence of classic muscarinic side effects. For instance, M2 receptor antagonism in the heart prevents bradycardia, and M3 receptor antagonism in smooth muscle and exocrine glands reduces gastrointestinal hypermotility and excessive salivation.[5][6]

Key Experimental Protocols

The pharmacological characterization of Vedaclidine relied on a series of well-established in vitro and in vivo assays.

Radioligand Binding Assay

This assay was used to determine the binding affinity (Ki) of Vedaclidine for muscarinic receptor subtypes.

-

Objective: To quantify the affinity of Vedaclidine for M1-M5 muscarinic receptors.

-

Materials:

-

Cell membranes expressing recombinant human M1-M5 receptors.

-

Radioligand (e.g., [3H]N-methylscopolamine).

-

Vedaclidine at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of Vedaclidine.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of Vedaclidine that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique was used to measure neurotransmitter levels in the brains of freely moving animals to assess the in vivo effects of Vedaclidine on cholinergic neurotransmission.

-

Objective: To determine the effect of Vedaclidine on extracellular acetylcholine levels in specific brain regions.

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF).

-

-

Procedure:

-

Surgically implant a guide cannula into the target brain region of an anesthetized rat.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline.

-

Administer Vedaclidine systemically.

-

Continue collecting dialysate samples to measure changes in acetylcholine levels.

-

Analyze acetylcholine concentrations in the dialysate using HPLC-ECD.

-

Hot Plate Test

This is a classic behavioral assay to assess thermal nociception and the analgesic effects of test compounds.

-

Objective: To evaluate the antinociceptive effect of Vedaclidine against a thermal stimulus.

-

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Timer.

-

Experimental animals (mice).

-

-

Procedure:

-

Administer Vedaclidine or vehicle to the mice.

-

At a predetermined time after administration, place the mouse on the hot plate maintained at a constant temperature (e.g., 55°C).

-

Record the latency to the first sign of nociception (e.g., paw licking, jumping).

-

A cut-off time is used to prevent tissue damage.

-

An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

-

Clinical Development and Future Directions

Human trials with Vedaclidine have shown a low potential for the development of dependence or abuse.[1] Research has continued to explore its potential clinical application in the treatment of neuropathic pain and cancer-related pain.[1] However, as of the current date, Vedaclidine has not been approved for clinical use, and detailed results from late-stage clinical trials are not widely available in the public domain.

The unique pharmacological profile of Vedaclidine, with its mixed agonist-antagonist activity, represents a significant advancement in the design of muscarinic receptor modulators. It serves as a valuable pharmacological tool for further elucidating the role of different muscarinic receptor subtypes in pain and other neurological disorders. The development of Vedaclidine has paved the way for the exploration of other subtype-selective muscarinic ligands as potential non-opioid analgesics.

Conclusion

Vedaclidine (NNC 11-1053) is a pioneering compound in the field of muscarinic receptor pharmacology. Its discovery and development have provided a compelling proof-of-concept for the analgesic potential of subtype-selective muscarinic agonists. The detailed in vitro and in vivo characterization of Vedaclidine has demonstrated a potent analgesic effect with a favorable safety profile, highlighting the therapeutic potential of targeting M1 and M4 receptors for pain relief while avoiding the adverse effects associated with broad-spectrum muscarinic activation. While its own path to clinical application remains to be fully realized, the scientific journey of Vedaclidine has significantly contributed to our understanding of the cholinergic system's role in nociception and has inspired the continued search for novel, safer, and more effective pain therapies.

References

- 1. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]

- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Vedaclidine: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vedaclidine is an experimental drug candidate with a unique pharmacological profile, acting as a selective agonist at the M1 and M4 muscarinic acetylcholine receptors while simultaneously exhibiting antagonist activity at the M2, M3, and M5 subtypes.[1][2][3] This mixed agonist-antagonist profile has positioned Vedaclidine as a compound of interest for therapeutic applications, particularly in the realm of analgesia where it has demonstrated potency greater than morphine in preclinical models.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Vedaclidine, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

Vedaclidine, also known by its codenames LY-297,802 and NNC 11-1053, is a complex heterocyclic molecule.[1] Its chemical identity is precisely defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane |

| SMILES String | CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3 |

| CAS Number | 141575-50-0 |

| Molecular Formula | C₁₃H₂₁N₃S₂ |

| Molecular Weight | 283.45 g/mol [1] |

| ChEMBL ID | CHEMBL136807 |

| PubChem CID | 9889093 |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While comprehensive experimental data for Vedaclidine's properties are not extensively published, the following table summarizes available information.

| Property | Value |

| pKa | Data not available |

| Aqueous Solubility | Data not available |

| LogP (Predicted) | 3.1[4] |

Further experimental determination of pKa and aqueous solubility is recommended for comprehensive formulation and development.

Pharmacological Properties

Vedaclidine's defining characteristic is its mixed agonist-antagonist activity at muscarinic acetylcholine receptors. This section details its binding affinities and functional potencies at the five receptor subtypes (M1-M5).

Receptor Binding Affinities

Quantitative Ki values from competitive binding assays are essential for a complete understanding of Vedaclidine's receptor interaction profile.

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. Vedaclidine demonstrates a unique functional selectivity profile:

-

Agonist at M1 and M4 Receptors: Vedaclidine stimulates the activity of M1 and M4 receptors.[1][2][3]

-

Antagonist at M2, M3, and M5 Receptors: Vedaclidine blocks the activity of M2, M3, and M5 receptors.[1][2][3]

The following table summarizes the functional potency of Vedaclidine at the different muscarinic receptor subtypes.

| Receptor Subtype | Activity | Potency (EC₅₀/IC₅₀) |

| M1 | Agonist | Data not available |

| M2 | Antagonist | Data not available |

| M3 | Antagonist | Data not available |

| M4 | Agonist | Data not available |

| M5 | Antagonist | Data not available |

EC₅₀ (half maximal effective concentration) for agonists and IC₅₀ (half maximal inhibitory concentration) for antagonists are critical parameters for quantifying functional potency. Further research is needed to establish these values for Vedaclidine.

Signaling Pathways

Vedaclidine's pharmacological effects are mediated through the modulation of distinct intracellular signaling cascades initiated by muscarinic receptor activation or blockade.

M1 and M4 Receptor Agonism

Activation of M1 and M4 receptors by Vedaclidine leads to the engagement of specific G proteins and downstream signaling pathways.

M2, M3, and M5 Receptor Antagonism

As an antagonist at M2, M3, and M5 receptors, Vedaclidine blocks the signaling pathways normally initiated by acetylcholine.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the binding and functional activity of compounds like Vedaclidine at muscarinic receptors. Specific parameters should be optimized for each experiment.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Unlabeled competitor (Vedaclidine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of Vedaclidine.

-

Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Vedaclidine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Phosphoinositide (PI) Hydrolysis (for M1, M3, M5)